Lithium;2-methyl-2-pyridin-4-ylpropanoate
Description
Significance of Pyridine-Substituted Propanoate Derivatives in Organic Synthesis and Coordination Chemistry
The pyridine (B92270) ring is a fundamental structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. ijpsonline.comresearchgate.net Its presence imparts specific electronic properties and allows for a range of chemical modifications, making pyridine derivatives highly valuable building blocks in organic synthesis. slideshare.netresearchgate.net The synthesis of substituted pyridines is a major focus for organic chemists, with numerous methods developed for their construction. ijpsonline.comresearchgate.net
When a propanoate group is attached to a pyridine ring, as in the 2-methyl-2-pyridin-4-ylpropanoate scaffold, a bifunctional molecule is created. This structure possesses both the basic nitrogen atom of the pyridine ring and the carboxylate group of the propanoate moiety. This duality is particularly significant in several areas:
Organic Synthesis: The carboxylate group can be used as a handle for further synthetic transformations, such as esterification, amidation, or reduction, allowing for the creation of more complex molecules. The pyridine nitrogen can act as a base or a nucleophile, influencing reactions both at the ring and at the propanoate side chain.
Coordination Chemistry: Derivatives of pyridine carboxylic acid are widely employed to construct coordination compounds, or metal-organic frameworks (MOFs). globethesis.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can both coordinate to metal ions, acting as ligands. tandfonline.com This allows for the formation of stable chelate rings with metal centers. nih.gov These coordination complexes have diverse potential applications in fields such as catalysis, molecular magnetism, and gas storage. globethesis.com The specific arrangement of the pyridine and carboxylate groups determines the binding mode and the resulting geometry of the metal complex, which can be tailored for specific functions. tandfonline.comnih.gov
Overview of Lithium Salts in Contemporary Chemical Research
Lithium, the lightest metal, forms salts that have a profound impact on various areas of contemporary chemical research. wikipedia.org While historically known for their use in medicine, lithium salts are now central to advancements in energy storage and organic synthesis.
The primary role of lithium salts in modern research is as a key component of electrolytes in lithium-ion batteries. mmta.co.uk The electrolyte, typically a lithium salt dissolved in an organic solvent, is responsible for transporting lithium ions between the cathode and anode during the charge and discharge cycles. sarchemlabs.comsigmaaldrich.com The choice of lithium salt is critical as it influences many of the battery's properties:
Ionic Conductivity: The salt must readily dissociate to provide a high concentration of mobile Li+ ions. sarchemlabs.com
Electrochemical Stability: It must remain stable and not decompose at the high voltages used in modern batteries. cicenergigune.com
Lithium hexafluorophosphate (B91526) (LiPF6) is the most common salt used in commercial lithium-ion batteries, but it has drawbacks related to safety and stability. mmta.co.ukrsc.org Consequently, a major area of research is the development of new, advanced lithium salts that can offer improved safety and performance for next-generation batteries, such as solid-state, lithium-sulfur, and lithium-air batteries. cicenergigune.comrsc.orgresearchgate.net
In the realm of organic synthesis, lithium salts like lithium chloride are used as additives to influence the course of chemical reactions. sarchemlabs.com Organolithium reagents, which feature a direct carbon-lithium bond, are powerful bases and nucleophiles used to form new carbon-carbon bonds. wikipedia.orgsioc.ac.cn The lithium cation in these and other contexts can coordinate to various atoms, influencing the stereoselectivity and reactivity of organic transformations. wikipedia.org
Scope and Research Focus on Lithium;2-methyl-2-pyridin-4-ylpropanoate
This compound, identified by the CAS number 2253640-97-8, is a specific salt that combines the pyridine-substituted propanoate scaffold with a lithium counterion. bldpharm.com
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2253640-97-8 |
| Molecular Formula | C9H10LiNO2 |
This table is interactive and contains data for this compound.
While extensive research has been published on the individual components—pyridine derivatives and lithium salts—publicly available scientific literature does not currently feature detailed studies specifically focused on this compound. The compound is available from commercial chemical suppliers, suggesting its use as a building block or intermediate in proprietary research and development processes, potentially in the pharmaceutical or materials science sectors. bldpharm.com
The research focus for a compound like this would likely be directed by its bifunctional nature. It could serve as a precursor in organic synthesis, where the pyridine-propanoate anion is used as a nucleophile or building block. Alternatively, its properties as a lithium salt could be of interest, potentially as a specialty electrolyte additive where the pyridine moiety could interact with electrode surfaces in a specific manner to enhance battery performance. Further research would be required to fully characterize its physical and chemical properties and to explore its potential applications.
Properties
IUPAC Name |
lithium;2-methyl-2-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Li/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKBEAWOVANRZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=CC=NC=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-97-8 | |
| Record name | lithium 2-methyl-2-(pyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methyl 2 Pyridin 4 Ylpropanoate Systems
Precursor Synthesis Strategies for 2-Methyl-2-pyridin-4-ylpropanoic Acid
The synthesis of the carboxylic acid precursor, 2-methyl-2-pyridin-4-ylpropanoic acid, is a critical step that can be approached through several established chemical transformations. These strategies involve the construction of the carbon skeleton and the introduction of the pyridine (B92270) moiety at the quaternary center.
A common and straightforward approach to obtaining carboxylic acids is through the hydrolysis, or saponification, of their corresponding esters. This two-step sequence involves an initial esterification to create a stable ester intermediate, which is then cleaved to yield the desired carboxylic acid.
The synthesis can commence from a suitable precursor that is first converted into an ester, such as a methyl or ethyl ester. This esterification can be achieved by reacting the corresponding carboxylic acid with an alcohol under acidic catalysis. Subsequently, the ester is hydrolyzed to the carboxylic acid. The saponification is typically carried out by treating the ester with a base, like sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate salt. While this route is fundamental, its application to 2-methyl-2-pyridin-4-ylpropanoic acid would depend on the commercial availability or prior synthesis of a suitable ester precursor.
A general representation of the saponification step is shown below:
Reaction Scheme: Saponification of a Propanoate Ester| Reactant | Reagents | Product |
|---|
This method is widely applicable for the hydrolysis of various esters to their corresponding carboxylic acids.
Alkylation reactions provide a powerful tool for the formation of carbon-carbon bonds. The malonic ester synthesis is a classic method that can be adapted to synthesize 2-methyl-2-pyridin-4-ylpropanoic acid. orgoreview.comchemicalnote.comaskthenerd.commasterorganicchemistry.comlibretexts.org This synthesis involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. chemicalnote.comaskthenerd.commasterorganicchemistry.comlibretexts.org
The synthesis would begin with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate can then be reacted with a 4-pyridylmethyl halide (e.g., 4-(chloromethyl)pyridine) in an SN2 reaction to introduce the pyridine moiety. A second alkylation step with a methyl halide would then be performed. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, would lead to decarboxylation, yielding the desired product.
A key challenge in the direct alkylation of pyridines is controlling regioselectivity. acs.org However, by starting with a pre-functionalized 4-substituted pyridine, this issue can be circumvented.
Table 1: Proposed Malonic Ester Synthesis Route
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diethyl malonate, 4-(Chloromethyl)pyridine | Sodium ethoxide | Diethyl 2-(pyridin-4-ylmethyl)malonate |
| 2 | Diethyl 2-(pyridin-4-ylmethyl)malonate, Methyl iodide | Sodium ethoxide | Diethyl 2-methyl-2-(pyridin-4-ylmethyl)malonate |
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The α-arylation of esters is a particularly relevant method for the synthesis of 2-methyl-2-pyridin-4-ylpropanoic acid. nih.govnih.govorganic-chemistry.org This reaction involves the coupling of an ester enolate with an aryl halide.
In this approach, a zinc enolate of a 2-bromopropanoate (B1255678) ester could be coupled with a 4-halopyridine in the presence of a palladium catalyst. nih.gov Alternatively, a more direct approach would be the coupling of the enolate of a propanoate ester with a 4-halopyridine. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields in these transformations. organic-chemistry.org This methodology is advantageous due to its functional group tolerance and typically mild reaction conditions.
Table 2: Representative Palladium-Catalyzed α-Arylation
| Ester Enolate Precursor | Aryl Halide | Catalyst/Ligand | Product |
|---|---|---|---|
| tert-Butyl propionate | 4-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃ | tert-Butyl 2-pyridin-4-ylpropanoate |
Following the successful coupling to form the ester, a standard saponification step, as described in section 2.1.1, would yield the target carboxylic acid.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. bohrium.com The synthesis of pyridine derivatives has been a fertile ground for the development of MCRs. bohrium.comnih.gov
While a specific MCR for the direct synthesis of 2-methyl-2-pyridin-4-ylpropanoic acid is not readily found in the literature, existing methodologies for the synthesis of pyridylacetic acid derivatives could potentially be adapted. For instance, a three-component synthesis involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile has been reported for the synthesis of substituted pyridylacetic acid derivatives. whiterose.ac.ukacs.orgresearchgate.net By selecting appropriate starting materials, it might be feasible to construct the desired 2-methyl-2-pyridin-4-ylpropanoate skeleton in a convergent manner.
Cascade reactions, which involve a series of intramolecular transformations, also present a sophisticated strategy for the synthesis of complex structures from simple precursors. researchgate.netrsc.org A cascade reaction could potentially be designed to form the pyridine ring and install the propanoate side chain in a sequential, one-pot process.
Lithium Salt Formation via Acid-Base Reactions
The final step in the synthesis of the target compound, Lithium;2-methyl-2-pyridin-4-ylpropanoate, is the formation of the lithium salt from the carboxylic acid precursor. This is a straightforward acid-base reaction.
The formation of the lithium salt is achieved by reacting 2-methyl-2-pyridin-4-ylpropanoic acid with a stoichiometric amount of a lithium base. Common lithium bases for this purpose include lithium hydroxide (LiOH) or organolithium reagents like n-butyllithium (n-BuLi). nih.govnih.govuark.eduscribd.com
The reaction with lithium hydroxide is a simple neutralization reaction, where the acidic proton of the carboxylic acid is transferred to the hydroxide ion, forming water and the lithium carboxylate salt. The reaction is typically carried out in a suitable solvent, such as water or an alcohol.
Alternatively, deprotonation with a strong base like n-butyllithium in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) would also yield the lithium salt, with butane (B89635) as the byproduct. nih.govscribd.com Given the simplicity and milder conditions, the use of lithium hydroxide is often preferred for this transformation.
Table 3: Lithium Salt Formation
| Carboxylic Acid | Lithium Base | Solvent | Product |
|---|---|---|---|
| 2-Methyl-2-pyridin-4-ylpropanoic acid | Lithium hydroxide (LiOH) | Water/Ethanol | This compound |
The resulting lithium salt can then be isolated by evaporation of the solvent or by precipitation.
An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound "this compound" and its precursors, in accordance with the provided outline.
Unfortunately, detailed published research focusing solely on the specific synthetic methodologies, stereoselective synthesis, and scale-up considerations for 2-methyl-2-pyridin-4-ylpropanoate and its lithium salt is not available in the public domain. The search did not yield specific experimental data, research findings, or detailed procedures that would be required to accurately and thoroughly populate the requested sections and subsections.
General methodologies exist for the synthesis of related compounds, such as other 2-arylpropanoic acids. These include the use of chiral auxiliaries, diastereoselective methods, and various resolution techniques. Similarly, general principles for process optimization and scale-up are well-established in chemical manufacturing. However, applying this generalized information to the specific target compound without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy for this article.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific rigor based on the currently available information.
Advanced Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopic Characterization and Chemical Shift Analysis
A ¹H NMR spectrum of Lithium 2-methyl-2-pyridin-4-ylpropanoate would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl groups of the propanoate moiety.
Pyridine Ring Protons: The 4-substituted pyridine ring has two sets of chemically equivalent protons. The protons at the 2 and 6 positions (ortho to the nitrogen) would appear as a doublet, typically in the downfield region of the spectrum (around δ 8.5-8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons at the 3 and 5 positions (meta to the nitrogen) would also appear as a doublet, but at a slightly more shielded (upfield) position (around δ 7.2-7.5 ppm). The coupling between these two sets of protons would result in a characteristic AA'BB' system.
Methyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent. Therefore, they would give rise to a single, sharp singlet in the upfield region of the spectrum, likely around δ 1.5-1.7 ppm.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 (Pyridine) | 8.5 - 8.7 | Doublet |
| H-3, H-5 (Pyridine) | 7.2 - 7.5 | Doublet |
| -CH₃ (x2) | 1.5 - 1.7 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Signatures
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Pyridine Ring Carbons: The pyridine ring would exhibit four distinct signals. The carbon atom at the 4-position, being substituted, would have a chemical shift around δ 155-160 ppm. The carbons at the 2 and 6 positions are expected to resonate at approximately δ 148-152 ppm. The carbons at the 3 and 5 positions would be the most shielded of the ring carbons, appearing around δ 120-125 ppm.
Propanoate Carbons: The carboxylate carbon (-COO⁻) would show a signal in the highly deshielded region of the spectrum, typically between δ 175-185 ppm. The quaternary carbon attached to the pyridine ring and the two methyl groups would have a chemical shift in the range of δ 45-55 ppm. The two equivalent methyl carbons would produce a single signal in the upfield region, around δ 25-30 ppm.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylate) | 175 - 185 |
| C-4 (Pyridine) | 155 - 160 |
| C-2, C-6 (Pyridine) | 148 - 152 |
| C-3, C-5 (Pyridine) | 120 - 125 |
| Quaternary C | 45 - 55 |
| -CH₃ (x2) | 25 - 30 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-2/H-6 and H-3/H-5 protons of the pyridine ring, confirming their scalar coupling. No other correlations would be expected as there are no other vicinal protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For example, the doublet at δ 8.5-8.7 ppm would correlate with the carbon signal at δ 148-152 ppm (C-2/C-6). The singlet of the methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations and is essential for confirming the connectivity of the molecule. Key expected correlations would include:
The methyl protons (-CH₃) showing a correlation to the quaternary carbon and the carboxylate carbon.
The H-3/H-5 protons of the pyridine ring showing correlations to the C-4 and C-2/C-6 carbons.
The H-2/H-6 protons showing a correlation to the C-4 carbon.
Lithium-7 (⁷Li) NMR Studies for Lithium Ion Environment
⁷Li NMR spectroscopy is a sensitive technique for probing the local environment of the lithium ion. The chemical shift of ⁷Li is influenced by the nature of the solvent, the counter-ion, and the degree of ion pairing.
In a solution of Lithium 2-methyl-2-pyridin-4-ylpropanoate, the ⁷Li chemical shift would be expected to be in the range of -2 to +2 ppm, relative to a standard like LiCl. The exact chemical shift would depend on the solvent used and the concentration. A single resonance would be expected, suggesting a time-averaged environment for the lithium ions in solution. In the solid state, ⁷Li NMR could provide information about the coordination environment of the lithium ion and the presence of different lithium sites within the crystal lattice. The linewidth of the ⁷Li signal can also provide insights into the dynamics of the lithium ion.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Carboxylate and Pyridine Functional Groups
IR and Raman spectroscopy are powerful tools for identifying the key functional groups in a molecule through their characteristic vibrational frequencies.
Carboxylate Group Vibrations: The most prominent feature in the IR spectrum of a carboxylate salt is the asymmetric and symmetric stretching vibrations of the COO⁻ group.
The asymmetric stretching vibration (νₐₛ(COO⁻)) is expected to appear as a strong band in the region of 1550-1610 cm⁻¹.
The symmetric stretching vibration (νₛ(COO⁻)) would be found at a lower frequency, typically in the 1400-1450 cm⁻¹ range. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group with the lithium ion.
Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes.
Ring stretching vibrations (ν(C=C), ν(C=N)) are expected in the 1600-1430 cm⁻¹ region. These bands are often sharp and can sometimes overlap with the carboxylate stretches.
In-plane C-H bending vibrations (δ(C-H)) typically occur in the 1300-1000 cm⁻¹ range.
Out-of-plane C-H bending vibrations (γ(C-H)) for a 4-substituted pyridine would be expected as a strong band around 800-850 cm⁻¹.
Ring breathing modes are also characteristic and would appear in the fingerprint region.
Predicted IR/Raman Data:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylate | Asymmetric Stretch (νₐₛ) | 1550 - 1610 |
| Carboxylate | Symmetric Stretch (νₛ) | 1400 - 1450 |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1430 |
| Pyridine Ring | In-plane C-H Bends | 1300 - 1000 |
| Pyridine Ring | Out-of-plane C-H Bend | 800 - 850 |
Detection of Hydrogen Bonding and Coordination Interactions
The precursor to Lithium;2-methyl-2-pyridin-4-ylpropanoate, 2-methyl-2-pyridin-4-ylpropanoic acid, possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylate oxygens and the pyridine nitrogen). Upon formation of the lithium salt, the primary hydrogen bond of the carboxylic acid is replaced by an ionic interaction with the lithium cation. However, the potential for other hydrogen bonding and coordination interactions remains a key feature of the resulting complex.
Upon coordination to lithium, significant changes in the vibrational spectra are expected. The broad O-H stretching band would disappear, and the characteristic C=O stretching vibration of the carboxylic acid (typically around 1700-1725 cm⁻¹) would be replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) provide information about the coordination mode of the carboxylate ligand to the lithium ion (e.g., monodentate, bidentate chelating, or bridging).
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for detecting these interactions. In the ¹H NMR spectrum of the free carboxylic acid, the acidic proton would appear as a broad singlet at a downfield chemical shift. In the lithium salt, this signal would be absent. The chemical shifts of the pyridine and methyl protons would also be affected by the coordination to the lithium ion.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of a compound, which aids in its structural elucidation.
While the direct mass spectrum of this compound is not available in the literature, the expected fragmentation pattern can be inferred from related structures such as 2-methyl-2-phenylpropanoic acid. In the mass spectrum of 2-methylpropanoic acid, the molecular ion peak is observed, and key fragments correspond to the loss of the carboxyl group and the isopropyl moiety docbrown.info. For a more complex analogue, methyl 2-methyl-2-phenylpropanoate, the predicted fragmentation includes the molecular ion peak, loss of the methoxy group, and the formation of a stable phenylisobutyryl cation .
For this compound, under appropriate ionization conditions (e.g., electrospray ionization), the molecular ion of the carboxylate anion [C₉H₁₀NO₂]⁻ would be expected. The fragmentation of this anion would likely proceed through several key pathways:
Decarboxylation: Loss of CO₂ is a common fragmentation pathway for carboxylates, which would lead to the formation of a [C₈H₁₀N]⁻ anion.
Cleavage of the C-C bond adjacent to the pyridine ring: This would result in the formation of a pyridinylmethyl radical and a stable carbanion.
Ring Fragmentation: The pyridine ring itself could undergo fragmentation, although this typically requires higher energy.
A plausible fragmentation pathway for the 2-methyl-2-pyridin-4-ylpropanoate anion is detailed in the table below.
| m/z (calculated) | Proposed Fragment | Fragmentation Pathway |
| 164.0717 | [C₉H₁₀NO₂]⁻ | Molecular Ion |
| 120.0813 | [C₈H₁₀N]⁻ | Loss of CO₂ |
| 92.0500 | [C₅H₄N-CH₂]⁻ | Cleavage of the Cα-Cβ bond |
This interactive data table presents a hypothetical fragmentation pathway based on known principles of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision, which in turn enables the unambiguous determination of the elemental composition. The theoretical exact mass of the 2-methyl-2-pyridin-4-ylpropanoate anion is 164.0717 g/mol (for the most abundant isotopes ¹²C, ¹H, ¹⁴N, and ¹⁶O).
HRMS also allows for the verification of the isotopic pattern. The natural abundance of isotopes, particularly ¹³C, results in satellite peaks in the mass spectrum at M+1, M+2, etc. positions. The relative intensities of these peaks can be calculated based on the elemental formula and compared with the experimentally observed spectrum to confirm the composition of the ion. For an ion with the formula C₉H₁₀NO₂, the expected isotopic distribution can be calculated and would serve as a key verification point in an experimental HRMS analysis.
X-ray Crystallography of this compound and Related Complexes
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, insights into its likely crystal packing can be drawn from the vast number of known crystal structures of lithium carboxylate complexes acs.orgrsc.org. The coordination chemistry of the lithium ion is versatile, and it can form a variety of coordination polymers iaea.org.
The table below presents representative crystallographic data for some lithium-containing organic complexes to illustrate the range of possible parameters.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| Li₂(C₈H₄O₄) | Monoclinic | P2₁/c | a = 10.35 Å, b = 5.25 Å, c = 7.68 Å, β = 107.5° |
| [Li₂(C₆H₄O₄)(H₂O)₂] | Orthorhombic | Pnma | a = 11.89 Å, b = 6.78 Å, c = 10.21 Å |
| Li(C₅H₄NCOO) | Monoclinic | P2₁/n | a = 8.54 Å, b = 10.23 Å, c = 5.43 Å, β = 98.7° |
This interactive data table provides examples of crystallographic data for related lithium carboxylate complexes to illustrate potential structural parameters.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-stacking. The presence of a pyridine ring and a carboxylate group provides sites for these non-covalent interactions, which are crucial in stabilizing the crystal lattice.
Hydrogen Bonding: While the lithium cation itself does not participate in hydrogen bonding, the carboxylate oxygen atoms are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the primary molecule, interactions often involve solvent molecules or other co-crystallized species. Studies on similar pyridinone structures have demonstrated the formation of strong intramolecular hydrogen bonds. For instance, in 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, a very strong intramolecular hydrogen bond results in a unique 8-membered chelate ring rsc.org. Conversely, the analogous 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid exhibits strong intermolecular hydrogen bonding, leading to an infinite structure rsc.org. In the case of this compound, the interaction landscape would be dependent on the crystalline form and the presence of any solvates.
Supramolecular Architecture and Crystal Packing Motifs
The combination of lithium-carboxylate coordination, hydrogen bonding, and π-stacking interactions gives rise to a specific supramolecular architecture for this compound. The lithium ions typically act as nodes, coordinating to the carboxylate groups of multiple propanoate anions to form coordination polymers. These can manifest as one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.
The pyridine rings, extending from this coordination backbone, then interact with neighboring pyridine rings via π-stacking, further organizing the structure. The interplay between the ionic coordination and the weaker non-covalent interactions dictates the final crystal packing motif. The specific arrangement of molecules can influence physical properties such as solubility and melting point.
Examination of Disorder Phenomena in Crystal Structures
Disorder in crystal structures refers to the statistical occupation of multiple atomic positions or orientations within the crystal lattice. For a molecule like 2-methyl-2-pyridin-4-ylpropanoate, disorder could potentially arise from the rotational freedom of the methyl groups or even the entire pyridyl group around the C-C bond.
If present, such disorder would be identified during X-ray crystallographic analysis by features such as unusually large atomic displacement parameters (thermal ellipsoids) or the need to model certain atoms over multiple partially occupied sites. The refinement of a disordered structure is a more complex process and requires careful interpretation of the electron density map. While specific studies on disorder in this compound are not prevalent, the potential for such phenomena exists due to the molecule's structural flexibility.
Reaction Mechanisms Involving the Propanoate Moiety
The propanoate portion of the molecule, existing as a lithium salt, is characterized by the carboxylate anion and the quaternary α-carbon. These features dictate its reactivity, particularly in nucleophilic reactions and potential enolization pathways.
Nucleophilic Reactivity of the Carboxylate Anion
The carboxylate anion of this compound is a potential nucleophile. The lithium cation plays a crucial role in modulating this nucleophilicity. In reactions with organolithium reagents, unprotected carboxylic acids can undergo addition, and the lithium carboxylate can drive nucleophilic aromatic substitution on appropriately substituted aromatic systems. nih.govacs.orgresearchgate.net For instance, studies on ortho-substituted naphthoic acids have shown that the lithium carboxylate can direct the substitution of ortho-fluoro or methoxy groups by various organolithium and Grignard reagents. nih.govacs.orgresearchgate.net This proceeds via a presumed precoordination of the organometallic reagent with the lithium carboxylate, followed by an addition/elimination sequence. nih.govacs.orgresearchgate.net
The nucleophilic character of the carboxylate can be utilized in various synthetic transformations. However, the reactivity is highly dependent on the reaction conditions and the nature of the electrophile. The coordination of the lithium ion to the carboxylate oxygen atoms can influence the electron density and steric accessibility of the nucleophilic center.
| Reaction Type | Role of Carboxylate Anion | Key Mechanistic Feature | Illustrative Reactants |
| Nucleophilic Acyl Substitution | Nucleophile | Attack at an electrophilic carbonyl carbon | Acid chlorides, Anhydrides |
| SNAr | Directing Group/Nucleophile | Pre-coordination with organometallic reagent | Organolithium reagents, Grignard reagents |
| Reduction | Substrate | Initial deprotonation by hydride | Lithium aluminum hydride (LiAlH4) libretexts.org |
Enolization and Reactivity of the α-Position
A key structural feature of this compound is the presence of two methyl groups at the α-position of the propanoate moiety. The formation of an enolate, a common reaction pathway for carbonyl compounds, requires the presence of at least one acidic proton on the α-carbon. libretexts.orgmsu.edu In the case of this compound, the α-carbon is a quaternary center and lacks any α-hydrogens.
Consequently, enolization at the α-position is not a viable reaction mechanism for this compound. This lack of enolization potential significantly limits the reactivity of the α-position, precluding common enolate-mediated reactions such as alkylation, aldol condensation, and Claisen condensation at this site. libretexts.orgpearson.com
| Structural Feature | Implication for Reactivity | Precluded Reactions |
| Quaternary α-carbon | No α-hydrogens | Enolate formation |
| No enolate formation | Inability to act as a nucleophile at the α-position | α-Alkylation, Aldol condensation, Claisen condensation |
Reactivity of the Pyridin-4-yl Ring
The pyridin-4-yl ring is an electron-deficient aromatic system, which profoundly influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the 2-methylpropanoate group at the 4-position further modifies this reactivity.
Electrophilic Aromatic Substitution Pathways
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion which is even more electron-deficient. uoanbar.edu.iq When EAS does occur on an unsubstituted pyridine, it preferentially takes place at the C-3 and C-5 positions, as the cationic intermediates for attack at these positions are less destabilized than those for attack at the C-2, C-4, and C-6 positions. uoanbar.edu.iqquora.com
The 2-methyl-2-propyl group at the 4-position is an alkyl group, which is generally considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution on benzene rings. libretexts.org However, in the context of the highly deactivated pyridine ring, the directing effect of the alkyl group is generally overridden by the strong deactivating effect of the nitrogen atom. Therefore, direct electrophilic aromatic substitution on the pyridin-4-yl ring of this compound is expected to be challenging and would likely require harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C-3 and C-5 positions.
| Position of Attack | Stability of Intermediate | Reason for (In)stability | Predicted Outcome |
| C-2, C-6 | Highly destabilized | Positive charge on carbon adjacent to positively charged nitrogen | Unfavorable |
| C-3, C-5 | Less destabilized | Positive charge is not on the carbon adjacent to nitrogen | Preferred pathway |
Nucleophilic Attack and Addition Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions, which are ortho to the nitrogen atom, and the C-4 position, which is para. uoanbar.edu.iqnih.gov In this compound, the 4-position is substituted, directing nucleophilic attack to the C-2 and C-6 positions.
The reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by N-activation, for example, through the formation of N-acyl or N-sulfonyl pyridinium salts. acs.org This increases the electrophilicity of the ring, facilitating the addition of a wide range of nucleophiles. frontiersin.orgnih.gov Hard nucleophiles, such as organolithium reagents and Grignard reagents, can add directly to the pyridine ring. quimicaorganica.org The initial addition product is a dihydropyridine, which can then be rearomatized through oxidation.
Recent studies have shown that 4-alkylpyridines can be selectively functionalized at the C-4 position via activation with reagents like BF3·Et2O or through the formation of pyridinium salts, followed by nucleophilic addition. nih.gov While the subject compound is substituted at C-4, the principles of nucleophilic addition to the activated ring remain relevant for potential reactions at the C-2 and C-6 positions.
Pyridine N-Oxidation and its Chemical Consequences
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using various oxidizing agents such as peroxy acids. wikipedia.orgarkat-usa.org The formation of the N-oxide has profound consequences on the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. thieme-connect.de
This modification activates the pyridine ring towards both electrophilic and nucleophilic attack. Electrophilic substitution is directed to the 4-position and to a lesser extent the 2- and 6-positions. wikipedia.orgwikipedia.orgquimicaorganica.org This is a valuable strategy to achieve substitution patterns that are not possible with the parent pyridine. For the subject compound, N-oxidation would activate the ring for electrophilic attack at the C-2 and C-6 positions.
Furthermore, pyridine N-oxides are valuable intermediates for the introduction of various functional groups at the 2-position through deoxygenative functionalization. researchgate.netsemanticscholar.org For example, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- and 4-positions. wikipedia.org The N-oxide can also direct C-H activation at the ortho position. researchgate.net
| Reagent | Reaction Type | Position of Functionalization | Chemical Consequence |
| Peroxy acids | N-Oxidation | Nitrogen | Formation of Pyridine N-oxide |
| Nitrating agents | Electrophilic Aromatic Substitution | C-2, C-6 | Introduction of nitro group |
| Phosphorus oxychloride | Deoxygenative Chlorination | C-2, C-6 | Introduction of chlorine atom |
| Organometallic reagents | Deoxygenative C-H Functionalization | C-2, C-6 | Introduction of alkyl/aryl groups |
Detailed Mechanistic and Reactivity Analysis of this compound
Coordination Chemistry and Supramolecular Assemblies
Ligand Properties of the 2-Methyl-2-pyridin-4-ylpropanoate Anion
The 2-methyl-2-pyridin-4-ylpropanoate anion is a versatile ligand in coordination chemistry. Its coordination behavior is largely influenced by the electronic and steric properties of its functional groups. The carboxylate end offers multiple binding modes, while the pyridine (B92270) nitrogen provides an additional site for metal coordination.
The carboxylate group of the 2-methyl-2-pyridin-4-ylpropanoate anion can coordinate to metal centers in several ways:
Monodentate: One of the oxygen atoms of the carboxylate group binds to a single metal center.
Bidentate:
Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.
Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
Bridging: The carboxylate group as a whole can bridge two or more metal centers.
The nitrogen atom of the pyridine ring typically acts as a monodentate ligand, coordinating to a single metal center. The presence of both the carboxylate and pyridine moieties allows for the 2-methyl-2-pyridin-4-ylpropanoate anion to act as a multidentate ligand, potentially bridging multiple metal centers simultaneously.
The following table summarizes the possible coordination modes of the 2-methyl-2-pyridin-4-ylpropanoate anion:
| Coordination Site | Binding Mode | Description |
| Carboxylate Group | Monodentate | One oxygen atom coordinates to a single metal center. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | |
| Bidentate Bridging | Each oxygen atom coordinates to a different metal center. | |
| Pyridine Nitrogen | Monodentate | The nitrogen atom coordinates to a single metal center. |
| Whole Ligand | Bridging | The ligand connects two or more metal centers using both functional groups. |
The ability of the 2-methyl-2-pyridin-4-ylpropanoate anion to form both chelate rings and bridging connections is a key feature of its coordination chemistry. Chelation with the carboxylate group can enhance the stability of the resulting complex. However, the formation of a chelate ring involving both the pyridine nitrogen and the carboxylate group is sterically hindered due to the intervening aliphatic chain, making it less likely.
The bridging capabilities of the ligand are extensive. It can bridge metal centers through the carboxylate group alone, or it can use both the carboxylate and pyridine functionalities to link different metal ions. This often leads to the formation of coordination polymers with one-, two-, or three-dimensional structures. The specific architecture of these polymers is influenced by factors such as the coordination preferences of the metal ion, the solvent used, and the stoichiometry of the reactants.
Coordination Complexes with Lithium
Lithium ions (Li⁺), being small and highly polarizing, typically exhibit coordination numbers ranging from four to six. The coordination geometry is often tetrahedral or octahedral.
The reaction of a lithium salt with 2-methyl-2-pyridin-4-ylpropanoic acid or its salt in a suitable solvent is expected to yield a lithium coordination complex. The precise structure of the resulting species would depend on the reaction conditions. Based on known structures of lithium carboxylates and lithium pyridine complexes, several structural motifs are possible. These can range from simple discrete molecules to extended polymeric structures. In many lithium-based coordination polymers, the structure is composed of two-dimensional sheets of carboxylate-bridged lithium ions, which are then connected by the organic ligands.
The coordination environment around the lithium ion in complexes with 2-methyl-2-pyridin-4-ylpropanoate is highly sensitive to the nature of the solvent and the stoichiometry of the reactants.
Solvent: Coordinating solvents, such as water, alcohols, or dimethylformamide, can compete with the ligand for coordination sites on the lithium ion. This can lead to the inclusion of solvent molecules in the final structure, potentially influencing its dimensionality and properties. In non-coordinating solvents, the ligand is more likely to fully occupy the coordination sphere of the lithium ion, favoring the formation of higher-dimensional coordination polymers.
Stoichiometry: The molar ratio of the lithium salt to the ligand can significantly impact the final product. An excess of the ligand may lead to the formation of complexes with a higher number of coordinated ligands per lithium ion, while an excess of the lithium salt might favor the formation of structures where the ligand acts as a bridge between multiple lithium centers.
The interplay between these factors determines the final structure and properties of the lithium coordination species.
Interactions with Other Metal Centers
While the primary focus is on the coordination with lithium, the 2-methyl-2-pyridin-4-ylpropanoate ligand is also capable of coordinating to a wide range of other metal centers. The presence of both a hard carboxylate donor site and a borderline nitrogen donor site allows it to bind to various transition metals, lanthanides, and other main group metals.
In the context of lithium;2-methyl-2-pyridin-4-ylpropanoate, the uncoordinated functional groups of the ligand in a lithium complex could potentially bind to other metal ions, leading to the formation of heterometallic complexes. For instance, if the pyridine nitrogen is not coordinated to lithium in a particular structure, it remains available to bind to another metal center. Similarly, an uncoordinated oxygen atom of the carboxylate group could also engage in further coordination. This property could be exploited for the rational design of multi-metallic supramolecular assemblies with specific functionalities.
Synthesis and Characterization of Transition Metal Complexes
There are no available research articles detailing the synthesis of transition metal complexes using this compound. Consequently, characterization data, which would typically include techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements, are absent. Such studies would be essential to determine the coordination modes of the ligand, the geometry of the resulting metal complexes, and their electronic and magnetic properties.
Main Group and Lanthanide Coordination Compounds
Similarly, the interaction of this compound with main group elements and lanthanide ions has not been reported. Research in this area would be valuable, particularly with lanthanides, where the carboxylate group could act as a sensitizer (B1316253) for luminescence, a property often exploited in the design of functional materials.
Supramolecular Architectures Directed by Coordination and Hydrogen Bonding
The formation of supramolecular architectures relies on directional non-covalent interactions. The 2-methyl-2-pyridin-4-ylpropanoate ligand possesses both a pyridine nitrogen atom, capable of acting as a hydrogen bond acceptor or coordinating to a metal center, and a carboxylate group, which is an excellent hydrogen bond acceptor and a versatile coordination site. Despite this potential for forming intricate networks through coordination and hydrogen bonding, no studies have been published that describe such supramolecular structures.
Host-Guest Chemistry and Inclusion Phenomena
Porous frameworks derived from this ligand could potentially exhibit interesting host-guest properties, where the cavities of the structure could encapsulate smaller molecules. This area of research, including any potential inclusion phenomena, remains uninvestigated for materials based on this compound.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and related properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Lithium;2-methyl-2-pyridin-4-ylpropanoate, this would typically be performed using a method like DFT with a functional such as B3LYP and a basis set like 6-311G(d,p).
The optimization would reveal key structural parameters, including the ionic bond distance between the lithium cation (Li⁺) and the oxygen atoms of the carboxylate group (-COO⁻). The electronic structure analysis would further detail the charge distribution, showing a high negative charge localized on the oxygen atoms and a positive charge on the lithium ion. The pyridine (B92270) ring's aromaticity and the electronic influence of the methyl and propanoate substituents would also be quantified.
Table 1: Predicted Geometrical Parameters for Optimized this compound
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| r(Li-O) | Ionic bond length between Lithium and Carboxylate Oxygen | ~1.95 Å |
| r(C-O) | Carbon-Oxygen bond lengths in the carboxylate group | ~1.25 Å (symmetrical) |
| r(C-C) | Bond length between quaternary carbon and carboxylate carbon | ~1.54 Å |
| a(O-C-O) | Bond angle of the carboxylate group | ~125° |
Note: The data in this table is hypothetical and based on typical values for similar ionic and organic structures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich carboxylate group and the pyridine ring, while the LUMO would likely be distributed over the aromatic pyridine system.
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Description | Predicted Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
Note: The data in this table is hypothetical, representing typical values for stable organic salts.
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. semanticscholar.orgnih.govnih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These predicted spectra can be compared to experimental data to confirm the molecular structure. nih.gov
IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. mpg.de Key predicted peaks for this compound would include the strong symmetric and asymmetric stretching vibrations of the carboxylate group (~1600-1550 cm⁻¹ and 1420-1335 cm⁻¹), C-N stretching vibrations from the pyridine ring, and C-H stretching from the alkyl and aromatic parts.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. The predicted spectrum for this molecule would likely show absorptions characteristic of the π → π* transitions within the pyridine ring.
Table 3: Predicted Key Spectroscopic Data
| Spectrum Type | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | Carboxylate Carbon (COO⁻) | ~175-180 ppm |
| ¹³C NMR | Pyridine Carbons | ~120-150 ppm |
| ¹H NMR | Pyridine Protons | ~7.0-8.5 ppm |
| ¹H NMR | Methyl Protons | ~1.5 ppm |
| IR | Carboxylate Asymmetric Stretch | ~1580 cm⁻¹ |
| IR | Carboxylate Symmetric Stretch | ~1400 cm⁻¹ |
Note: The data in this table is hypothetical and based on characteristic values for the respective functional groups.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. aip.org This approach provides detailed information on conformational changes and interactions with the environment, such as a solvent.
The behavior of ions in solution is heavily influenced by the solvent. MD simulations can model this compound in a box of explicit solvent molecules (e.g., water) to study these interactions. iaea.org Such simulations would reveal the structure of the solvation shell around the lithium cation and the carboxylate anion. They can also be used to investigate the potential for the salt to form aggregates or ion pairs in solution, providing a more realistic picture of its behavior compared to gas-phase calculations.
Mechanistic Pathways Elucidation via Computational Methods
Computational chemistry offers powerful tools to elucidate the mechanistic pathways of reactions involving "this compound". By modeling the reacting species and calculating their potential energy surfaces, it is possible to identify the most probable routes for chemical transformations.
Transition State Identification and Activation Energy Calculation
The identification of transition states is a cornerstone of mechanistic elucidation. For reactions involving organolithium compounds, such as the formation or subsequent reactions of "this compound," computational methods like Density Functional Theory (DFT) can be employed to locate the geometry of the transition state structures. acs.org These structures represent the highest energy point along the reaction coordinate and are characterized by a single imaginary frequency in their vibrational analysis.
Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. For instance, in the lithiation of pyridine derivatives, the activation barriers for different pathways, such as nucleophilic addition versus deprotonation, can be compared to understand the observed regioselectivity. acs.org While specific activation energies for "this compound" are not available in the literature, studies on analogous systems provide insight. For example, the activation energy for lithium ion diffusion in electrode materials, which can be conceptually related to the mobility and reactivity of the lithium cation in the compound, has been determined to be in the range of 21.0 to 45.37 kJ/mol for certain binder-based cells. researchgate.net Another study on the self-discharge of lithium-ion batteries found activation energies around 48.8 to 50.2 kJ/mol for processes involving lithium reactions with the electrolyte. electrochem.org
| System/Process | Activation Energy (kJ/mol) | Computational Method/Experimental Condition |
|---|---|---|
| Li-ion diffusion in BIAN-LiPAA binder-based cell | 21.0 | Temperature-dependent EIS |
| Li-ion diffusion in PVDF-based cell | 39.63 | Temperature-dependent EIS |
| Self-discharge in Li/graphite half-cells (OCV change) | 48.8 | Arrhenius plot of time constant k |
| Self-discharge in Li/graphite half-cells (capacity loss) | 50.2 | Arrhenius plot of time constant λ |
Reaction Coordinate Mapping
Reaction coordinate mapping is a technique used to visualize the energetic profile of a reaction from reactants to products, passing through the transition state. arxiv.org This mapping provides a detailed picture of the energy changes along the reaction pathway. For a compound like "this compound," this could involve mapping the pathway of its formation via lithiation of 2-methyl-2-pyridin-4-ylpropanoic acid or its subsequent reactions.
The reaction coordinate is a collective variable that describes the progress of the reaction. arxiv.org By systematically changing this coordinate and calculating the energy at each step (a process known as a potential energy surface scan), a profile of the reaction can be generated. This approach helps in understanding the feasibility of a proposed mechanism and can reveal the presence of intermediates and multiple transition states. While specific reaction coordinate maps for "this compound" are not documented, the general principles are widely applied in organolithium chemistry to understand reaction mechanisms. acs.orgwikipedia.org
Prediction of Intermolecular Interactions
The intermolecular interactions of "this compound" are critical in determining its physical properties, such as solubility and crystal packing, as well as its reactivity. Computational methods can provide detailed insights into these non-covalent interactions.
Hydrogen Bonding Strength and Directionality
In the solid state or in the presence of proton donors, the carboxylate group and the pyridine nitrogen of the 2-methyl-2-pyridin-4-ylpropanoate anion can participate in hydrogen bonding. While the lithium salt itself does not have hydrogen bond donors, interactions with solvent molecules or other species are important.
Computational studies on complexes of pyridine and carboxylic acids have shown that the strength of the hydrogen bond is significant. researchgate.netnih.gov For example, the binding energy of hydrogen-bonded dimers and trimers of a dipeptide (FmocFF) and a bipyridine derivative (BPY) have been calculated, with values indicating stable complex formation. researchgate.net The nature of the interaction, whether a neutral hydrogen bond (COO–H⋯Npyr) or an ionic one (COO−⋯H–Npyr+), can be predicted based on the difference in pKa values (ΔpKa) between the carboxylic acid and the pyridinium (B92312) ion. rsc.org A ΔpKa greater than 3 typically leads to proton transfer and the formation of a molecular salt. rsc.org
| Stoichiometry (FmocFF:BPY) | Interaction Mode | Binding Energy (kcal/mol) |
|---|---|---|
| 1:1 | Dimer | -16.3 |
| 2:1 | Trimer | -31.5 |
Non-Covalent Interactions (e.g., π-π stacking)
The pyridine ring in "this compound" can engage in π-π stacking interactions, which are important for stabilizing crystal structures and molecular aggregates. libretexts.org These interactions involve the face-to-face or offset stacking of aromatic rings.
Computational methods such as DFT can be used to calculate the energy of these interactions. Studies on pyridine-containing coordination complexes have demonstrated the significance of π-π stacking, with interaction energies being quantified. rsc.org For instance, in complexes of copper and zinc with pyridine-2,6-dicarboxylic acid N-oxide, π-π stacking motifs have been analyzed energetically. rsc.org The center-to-center distance between stacked pyridine rings is a key parameter, with typical distances being in the range of 3.4 to 4.4 Å. researchgate.netresearchgate.net
| System | Centroid-Centroid Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Pyridine-2,5-dicarboxylate fragments | 3.47 - 3.71 | Not specified | Experimental (X-ray) |
| Pyridine rings in a Cu(II) complex | 3.71 - 4.25 | Not specified | Experimental (X-ray) |
| Parallel-displaced pyridine dimer | Not specified | -2.7 | MP2/6-311++G |
| Antiparallel-displaced pyridine dimer | Not specified | -3.1 | MP2/6-311++G |
Lithium Ion Solvation and Association Energies
The solvation of the lithium ion by solvent molecules and its association with the 2-methyl-2-pyridin-4-ylpropanoate anion are crucial for understanding the behavior of the compound in solution. Computational chemistry provides a means to calculate the energies of these processes.
The Li+ solvation energy can be calculated by considering the interaction of the lithium ion with a number of solvent molecules in a cluster model. mdpi.comrsc.org The strength of this solvation is dependent on the nature of the solvent. bohrium.com DFT calculations have been used to determine the binding energies of Li+ with various solvents, and it has been shown that a higher correlation with experimental ionic conductivity is achieved when the counter-anion is included in the computational model. mdpi.com
The association energy between the lithium cation and the carboxylate anion can also be computed. This provides insight into the extent of ion pairing in solution. In solvents of low polarity, organolithium compounds tend to form aggregates. libretexts.org The geometry and stability of these aggregates, as well as monomeric and dimeric solvated species, can be investigated computationally. rsc.org For instance, studies on lithium carbamates have shown that the coordination of the lithium ion to the oxygen atoms is energetically favored over coordination to nitrogen. rsc.org
| System | Energy Type | Energy Value (kcal/mol) | Computational Method |
|---|---|---|---|
| [Li(carbamate)3]+ | Total Binding Energy | -148 | B3LYP |
| [Li(carbonate)3]+ | Total Binding Energy | -137 | B3LYP |
| Li+:FSI-:DEE = 1:1:1 complex | Solvation Energy | -121.7 | DFT |
| Li+:FSI-:F3DEE = 1:1:1 complex | Solvation Energy | -118.8 | DFT |
Advanced Applications in Chemical Research
Building Block for Complex Heterocyclic and Polycyclic Structures
The intrinsic reactivity of both the pyridine (B92270) ring and the propanoate side chain makes Lithium;2-methyl-2-pyridin-4-ylpropanoate a valuable precursor for synthesizing more complex molecular architectures. The strategic modification of this compound can lead to a diverse array of novel heterocyclic and polycyclic systems.
Derivatization at the Pyridine Nitrogen or Ring Carbon Atoms
The pyridine moiety offers several avenues for derivatization. The nitrogen atom, with its lone pair of electrons, is nucleophilic and basic, making it a prime site for reactions with electrophiles. wikipedia.org Concurrently, the pyridine ring itself, being electron-deficient, has a reactivity pattern distinct from benzene, generally favoring nucleophilic substitution unless activated. youtube.compharmaguideline.com
N-Alkylation and N-Oxidation: The pyridine nitrogen can be readily alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. pharmaguideline.com This transformation fundamentally alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. Oxidation of the nitrogen atom, typically with peracids, yields the corresponding pyridine N-oxide. wikipedia.org This modification not only changes the steric profile but also activates the C2 and C4 positions for both electrophilic and nucleophilic substitutions.
Electrophilic and Nucleophilic Aromatic Substitution: While pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, reactions can be driven under harsh conditions, typically directing substitution to the C3 position. youtube.comslideshare.net Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, often requiring a leaving group at these locations. The Chichibabin reaction, for instance, allows for the amination at the C2 position. wikipedia.org The presence of activating or directing groups can further control the regioselectivity of these substitutions.
Table 1: Potential Derivatization Reactions at the Pyridine Moiety
| Reaction Type | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl Pyridinium Salt | Ionic liquids, phase-transfer catalysts |
| N-Oxidation | m-CPBA | Pyridine N-Oxide | Intermediate for further functionalization |
| Electrophilic Sub. | HNO₃/H₂SO₄ | 3-Nitro-Pyridine Derivative | Precursor for other functional groups |
| Nucleophilic Sub. | Sodium Amide (NaNH₂) | 2-Amino-Pyridine Derivative | Building block for fused heterocycles |
Modification of the Propanoate Side Chain
The propanoate functional group is a versatile handle for a wide range of chemical transformations, primarily involving the carboxylate moiety. These modifications are fundamental in peptide synthesis and can be applied here to build larger molecular structures. thermofisher.com
Esterification and Amidation: The lithium carboxylate can be protonated to the corresponding carboxylic acid, which can then be converted into esters or amides. Esterification is typically achieved by reaction with an alcohol under acidic conditions. Amide bond formation is often accomplished by first activating the carboxylic acid, for example with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with a primary or secondary amine. mdpi.com These reactions allow for the coupling of the molecule to other complex fragments.
Reduction and Grignard Reactions: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as conversion to a leaving group for substitution reactions. Alternatively, reaction of the carboxylate (or its ester form) with organometallic reagents such as Grignard reagents can lead to the formation of ketones or tertiary alcohols, providing a method for carbon-carbon bond formation. researchgate.net
Precursor for Advanced Materials (Excluding Medicinal Applications)
The bifunctional nature of 2-methyl-2-pyridin-4-ylpropanoate, possessing both a nitrogen-based Lewis base site (pyridine) and an anionic carboxylate group, makes it an ideal candidate for the construction of advanced materials such as coordination polymers and functionalized polymers.
Ligand in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. universityofgalway.ie Ligands containing both pyridine and carboxylate functionalities are widely used because they can bridge multiple metal centers, leading to the formation of extended 1D, 2D, or 3D networks. rsc.orgnih.gov The isonicotinate motif (pyridine-4-carboxylate) is a particularly common building block in MOF chemistry. wikipedia.org
The 2-methyl-2-pyridin-4-ylpropanoate ligand can coordinate to metal ions in several ways. The pyridine nitrogen acts as a monodentate ligand, while the carboxylate group can bind in monodentate, bidentate chelating, or bidentate bridging modes. This versatility allows for the formation of diverse network topologies. nih.govnih.gov The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, In³⁺) and reaction conditions (solvothermal synthesis is common) dictates the final structure and properties of the resulting MOF. nih.govresearchgate.net These materials are investigated for applications in gas storage, separation, and catalysis. rsc.org
Table 2: Coordination Modes of 2-methyl-2-pyridin-4-ylpropanoate in MOFs
| Coordinating Group | Mode | Description |
|---|---|---|
| Pyridine Nitrogen | Monodentate | Binds to a single metal center. |
| Carboxylate Group | Monodentate | One oxygen atom binds to a single metal center. |
| Carboxylate Group | Bidentate Chelating | Both oxygen atoms bind to the same metal center. |
| Carboxylate Group | Bidentate Bridging | Each oxygen atom binds to a different metal center. |
Component in Polymer Synthesis
The molecule can also be incorporated into traditional polymer structures. The carboxylic acid functionality can be used to synthesize polyesters or polyamides. For example, it could be used as a co-monomer with a diol to form a polyester chain, with the pyridine group acting as a pendant functional side group. Such polymers containing pyridine moieties can exhibit interesting properties, such as altered thermal stability or the ability to coordinate with metal ions post-polymerization, creating cross-linked or functional materials. mdpi.com
Chemical Probes and Tags in Mechanistic Studies (Excluding Biological Assays)
A chemical probe is a small molecule used to study and manipulate a chemical system, providing insights into reaction mechanisms or kinetics. researchgate.net The electronic and photophysical properties of the pyridine ring make derivatives like 2-methyl-2-pyridin-4-ylpropanoate suitable for such applications.
The pyridine core possesses distinct UV-Visible absorption and fluorescence emission properties that are sensitive to its chemical environment. mdpi.com For instance, protonation or coordination of the pyridine nitrogen to a metal center can cause a discernible shift in its absorption or emission spectrum. This phenomenon can be exploited to monitor reaction progress or detect the presence of specific species in a non-biological chemical system. For example, if used as a ligand for a catalyst, changes in the molecule's fluorescence could signal different states of the catalytic cycle. The development of pyridine-based fluorescent probes is an active area of research, with applications in sensing metal ions and changes in environmental polarity. researchgate.netmdpi.com By incorporating this molecule into a larger system, its spectroscopic signature could be used to report on mechanistic details of a chemical transformation without interfering with the reaction itself.
Development as Spectroscopic Labels
The unique structural features of Lithium 2-methyl-2-pyridin-4-ylpropanoate, which incorporate a pyridine ring, make it a candidate for development as a spectroscopic label. Pyridine and its derivatives are known to exhibit interesting spectroscopic properties. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, and this interaction can influence the electronic environment of the molecule, leading to changes in its spectroscopic signature.
Researchers are exploring how the specific structure of 2-methyl-2-pyridin-4-ylpropanoate, when coordinated with a lithium cation, can be exploited. The introduction of this compound into a larger molecular system could potentially serve as a sensitive probe, allowing for the monitoring of structural changes or interactions through techniques such as Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy. While extensive research on this specific compound's application as a spectroscopic label is still emerging, the foundational principles of pyridine chemistry suggest a promising avenue for investigation.
| Spectroscopic Technique | Potential Application of Pyridine-based Labels |
| Nuclear Magnetic Resonance (NMR) | Probing local chemical environments and molecular dynamics. |
| Fluorescence Spectroscopy | Monitoring binding events and conformational changes. |
| UV-Visible Spectroscopy | Studying electronic transitions and complex formation. |
Use in Ligand Exchange Kinetics Studies
The study of ligand exchange kinetics is crucial for understanding reaction mechanisms, particularly in the fields of organometallic and coordination chemistry. rsc.orgnih.gov Lithium salts of carboxylates are known to participate in ligand exchange reactions, and the rate and mechanism of these exchanges can be influenced by various factors, including the nature of the solvent and the structure of the ligand. researcher.lifefau.de
Lithium 2-methyl-2-pyridin-4-ylpropanoate provides a multifaceted system for such studies. The presence of both a carboxylate group and a pyridine nitrogen atom offers two potential coordination sites for the lithium cation or other metal centers. Investigating the kinetics of the exchange of the 2-methyl-2-pyridin-4-ylpropanoate ligand can provide valuable insights into the lability of the lithium-oxygen and potential lithium-nitrogen bonds.
Recent methodologies, such as electrospray ionization mass spectrometry (ESI-MS), have been developed to quantitatively investigate solution-phase equilibria and determine ligand exchange parameters. rsc.orgnih.gov While specific studies on Lithium 2-methyl-2-pyridin-4-ylpropanoate are not yet widely published, the principles of these advanced techniques could be applied to understand its dynamic behavior in solution. Such studies would involve monitoring the rate at which the 2-methyl-2-pyridin-4-ylpropanoate ligand is replaced by another ligand in the coordination sphere of the lithium ion.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For lithium;2-methyl-2-pyridin-4-ylpropanoate, future research will likely concentrate on moving beyond traditional stoichiometric reactions towards more advanced catalytic systems. The goal is to enhance atom economy, reduce waste, and operate under milder conditions. Investigation into transition-metal or organocatalytic systems could provide pathways for the direct and efficient synthesis from readily available precursors. patsnap.com For instance, catalytic methods for the carbonylation of methanol (B129727) to produce acetic acid, involving rhodium and lithium pyridine (B92270) carboxylate complexes, highlight the potential for catalytic routes in related chemistries. patsnap.com The development of continuous flow processes also presents an opportunity for improved scalability, safety, and consistency in the production of this and similar lithium salts.
Deeper Understanding of Lithium Aggregation and its Impact on Reactivity
Future investigations should employ advanced analytical techniques to thoroughly characterize the aggregation behavior of this compound. A detailed understanding of the equilibrium between monomeric and various aggregated species is essential, as the monomer is often the more reactive species in many reactions. nih.govresearchgate.net Elucidating how the pyridine moiety influences the aggregation state compared to simpler lithium carboxylates will be a key aspect of this research.
Table 1: Analytical Techniques for Studying Lithium Aggregation
| Technique | Information Provided | Relevance to this compound |
| NMR Spectroscopy (Variable Temp., DOSY) | Provides insights into the size, structure, and dynamics of aggregates in solution. | Can determine the specific aggregation numbers (dimer, tetramer, etc.) and study the kinetics of aggregate exchange. |
| Cryoscopy / Vapor Pressure Osmometry (VPO) | Measures the colligative properties of a solution to determine the average molecular weight, and thus the degree of aggregation. | Offers a quantitative measure of the average aggregation state in different solvents. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the compound in the solid state, revealing the nature of aggregation and coordination. | Can provide a definitive structural model of the aggregate, showing Li-O and Li-N interactions. |
| Computational Modeling | Predicts the most stable aggregate structures and the energetics of their formation. nih.govcornell.edu | Complements experimental data by providing theoretical models of aggregation and predicting behavior in various environments. |
Rational Design of New Coordination Architectures
The bifunctional nature of this compound, possessing both a carboxylate group and a pyridyl nitrogen atom, makes it an excellent building block for constructing novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The rational design of such materials involves the deliberate selection of metal ions and ligands to create structures with desired properties. nih.gov
Future work will focus on using this compound as a ligand to synthesize new one-, two-, or three-dimensional coordination networks. mdpi.comacs.org By combining it with various transition metals or lanthanides, it may be possible to create materials with tailored porosity, catalytic activity, or specific photoluminescent properties. acs.org The synthesis of heterometallic frameworks, incorporating both lithium and another metal, could lead to materials with synergistic functionalities, potentially for applications in gas storage or as sensors. researchgate.net The development of lithium-based MOFs is an emerging area with potential applications as solid electrolytes or electrode materials in batteries. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. uni-ulm.demit.edu For this compound, advanced computational modeling can provide profound insights into its structure, properties, and reactivity at an atomic level. arxiv.org These theoretical approaches can complement experimental findings and guide future research directions. researchgate.netacs.org
Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of different aggregates, predict coordination preferences, and model reaction mechanisms. acs.org Molecular Dynamics (MD) simulations can offer a dynamic view of the compound's behavior in solution, simulating the processes of solvation and aggregate formation. aip.orgnih.gov This predictive power can accelerate the discovery of new applications by allowing for the in silico screening of properties before undertaking extensive experimental work. acs.org
Table 2: Computational Methods and Their Applications
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. | Prediction of the most stable aggregate structures, bond energies, and transition states for reactions. acs.org |
| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the molecule and its aggregates in solution over time. | Insights into solvation shells, diffusion coefficients, and the mechanism of aggregate formation and dissociation. aip.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize chemical bonds and interactions. | Characterization of the nature of the Li-O and Li-N bonds (ionic vs. covalent character). |
| Continuum Solvation Models (e.g., C-PCM) | Simulates the effect of a solvent on the molecule's properties without explicitly modeling solvent molecules. researchgate.net | Calculation of solvation energies and prediction of solubility in various solvents. researchgate.netacs.org |
Expanding the Scope of Chemical Applications and Materials Science
Future research will focus on leveraging the unique structural features of this compound to develop new applications in materials science. chemscene.com Pyridine-containing polymers are known to exhibit interesting properties, including electrical conductivity and the ability to complex with metals, making them suitable for use in sensors or conductive materials. ontosight.ai The incorporation of the this compound moiety into polymer backbones could lead to novel materials. researchgate.netmdpi.com
One promising avenue is the development of single-ion conducting polymer electrolytes for all-solid-state lithium-ion batteries. rsc.org By grafting the carboxylate unit onto a polymer chain, the lithium ion transport number could be enhanced, potentially improving battery performance and safety. rsc.org Furthermore, the compound's ability to form coordination polymers and MOFs opens up possibilities for their use as electrode materials in lithium-ion batteries, where the redox-active sites of the organic ligand and metal center can contribute to charge storage. mdpi.comnih.govbohrium.combohrium.com The hyper-conjugated structure of some lithium carboxylates has been shown to provide outstanding rate capability in organic batteries. researchgate.net Other potential applications include its use as a precursor in the synthesis of specialized ceramics or as a component in advanced lubricant formulations. samaterials.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
